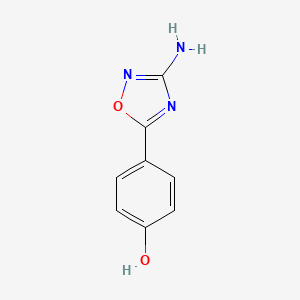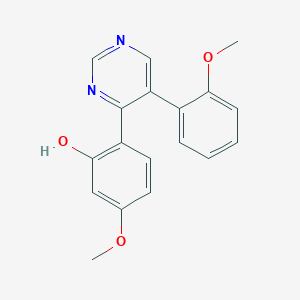
5-Methoxy-2-(5-(2-methoxyphenyl)pyrimidin-4-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-(5-(2-methoxyphenyl)pyrimidin-4-yl)phenol, also known as 5-MeO-MPMI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with targets such as focal adhesion kinase 1 .
Mode of Action
For instance, a compound with a similar structure was found to block hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .
Biochemical Pathways
Compounds with the trimethoxyphenyl (tmp) group have shown to affect various pathways, including those involving tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Pharmacokinetics
Related compounds have been found to exhibit certain pharmacokinetic properties .
Result of Action
Related compounds have shown various biological activities, including antifungal, antibacterial, and antiviral effects .
Action Environment
The spatial configuration of carbon atoms connected to certain groups in similar compounds has been found to play an important role in their fungicidal activity .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Methoxy-2-(5-(2-methoxyphenyl)pyrimidin-4-yl)phenol in lab experiments is its high potency and specificity for certain enzymes and signaling pathways. However, its limited solubility in water and potential toxicity at high doses are limitations that need to be considered.
Direcciones Futuras
Future research on 5-Methoxy-2-(5-(2-methoxyphenyl)pyrimidin-4-yl)phenol could focus on optimizing its synthesis method to increase yield and purity. Additionally, further studies could investigate its potential therapeutic applications in treating neurodegenerative diseases and viral infections. Its potential use as a drug delivery system could also be explored.
Métodos De Síntesis
The synthesis of 5-Methoxy-2-(5-(2-methoxyphenyl)pyrimidin-4-yl)phenol involves the reaction of 5-(2-methoxyphenyl)-4-phenylpyrimidine-2(1H)-one with 5-methoxy-2-nitrophenol in the presence of a catalyst. The resulting compound is then reduced to yield 5-Methoxy-2-(5-(2-methoxyphenyl)pyrimidin-4-yl)phenol. This synthesis method has been optimized to produce a high yield of pure 5-Methoxy-2-(5-(2-methoxyphenyl)pyrimidin-4-yl)phenol.
Aplicaciones Científicas De Investigación
5-Methoxy-2-(5-(2-methoxyphenyl)pyrimidin-4-yl)phenol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
5-methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-12-7-8-14(16(21)9-12)18-15(10-19-11-20-18)13-5-3-4-6-17(13)23-2/h3-11,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNQCVVMWPXUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2907308.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2907309.png)
![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2907310.png)
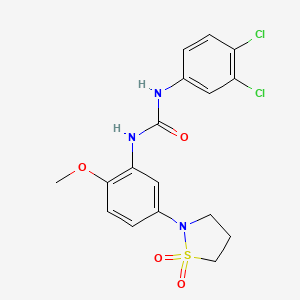
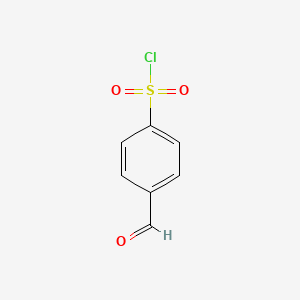
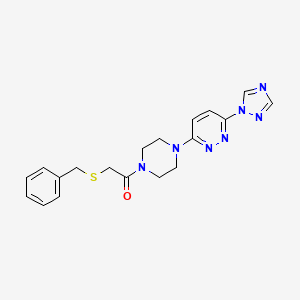
![ethyl (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2907317.png)
![5-Methyl-2-[[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2907318.png)
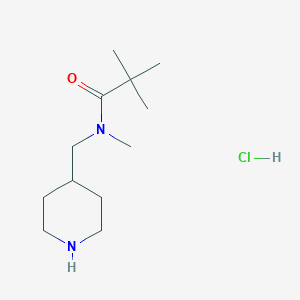
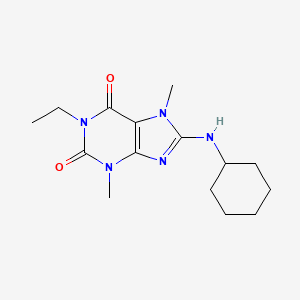
![{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B2907323.png)
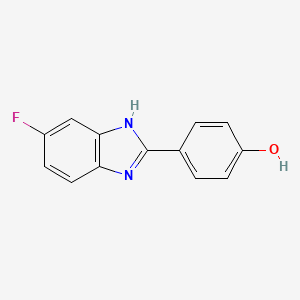
![1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2907327.png)
